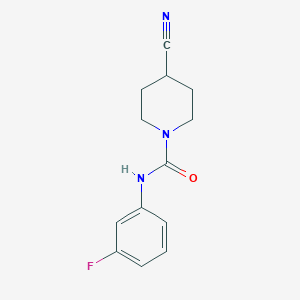

4-cyano-N-(3-fluorophenyl)piperidine-1-carboxamide

Description

4-Cyano-N-(3-fluorophenyl)piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a cyano group at the 4-position and an N-linked 3-fluorophenyl carboxamide moiety.

Properties

IUPAC Name |

4-cyano-N-(3-fluorophenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3O/c14-11-2-1-3-12(8-11)16-13(18)17-6-4-10(9-15)5-7-17/h1-3,8,10H,4-7H2,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDGPUNLLHOSOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)C(=O)NC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structural Disconnections

The molecule can be dissected into two primary components:

-

Piperidine-4-carbonitrile : Provides the six-membered nitrogen heterocycle with the 4-cyano substituent.

-

3-Fluorophenylcarboxamide : Introduces the aryl-substituted carboxamide at the piperidine’s nitrogen.

Retrosynthetically, the carboxamide linkage suggests a bond formation between the piperidine’s amine and a carbonyl electrophile derived from 3-fluoroaniline.

Synthetic Routes

Direct Acylation of Piperidine-4-Carbonitrile

This method involves activating 3-fluoroaniline as a carbonyl electrophile for reaction with the piperidine amine.

Carbamoyl Chloride Intermediate

3-Fluoroaniline is treated with phosgene or triphosgene to generate 3-fluorophenylcarbamoyl chloride in situ. Subsequent reaction with piperidine-4-carbonitrile in the presence of a base (e.g., triethylamine) yields the target compound:

Optimization Notes :

Coupling Reagent-Mediated Approach

Modern peptide coupling agents like HATU or EDCl facilitate direct amidation without isolating reactive intermediates:

-

Activation : Piperidine-4-carbonitrile and 3-fluoroaniline are combined with HATU (1 eq) and HOAt (1 eq) in DMF.

-

Reaction : Stirred at room temperature for 12–24 hours.

-

Workup : Aqueous extraction and purification via silica gel chromatography.

Key Data :

Nitrile-Containing Precursor Cyclization

A linear nitrile-amine precursor undergoes cyclization under basic conditions:

Conditions :

Industrial-Scale Production

Continuous Flow Synthesis

To enhance scalability and safety, phosgene-free routes employ continuous flow reactors:

-

Step 1 : Piperidine-4-carbonitrile and 3-fluoroaniline are dissolved in acetonitrile.

-

Step 2 : Mixed with a stream of triphosgene in a microreactor (residence time: 5 min, 40°C).

-

Step 3 : In-line quenching and crystallization.

Advantages :

Mechanistic Insights and Side Reactions

Competing Urea Formation

Using excess isocyanate or prolonged reaction times leads to urea byproducts:

Mitigation :

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(3-fluorophenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-cyano-N-(3-fluorophenyl)piperidine-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-cyano-N-(3-fluorophenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares 4-cyano-N-(3-fluorophenyl)piperidine-1-carboxamide with key analogs, highlighting structural differences and their implications:

*Calculated based on molecular formula.

Key Findings from Comparative Analysis

Fluorine at the 3-position on the phenyl ring (vs. 4-position in ) may offer better steric compatibility with hydrophobic binding pockets in biological targets.

Synthetic Feasibility :

- Analogs with benzodiazolyl substituents (e.g., compounds in ) are synthesized in moderate yields (63–65%), suggesting that introducing heterocyclic groups on piperidine is feasible but may require optimization for scale-up.

- The absence of chlorine or methoxy groups in the target compound simplifies synthesis compared to , which involve additional steps for halogenation or methoxylation.

Biological Activity Considerations :

- Chloro-substituted analogs (e.g., ) may exhibit higher potency due to increased electrophilicity but could face toxicity challenges.

- Ureido-containing compounds (e.g., ) demonstrate how polar groups improve aqueous solubility, though excessive molecular weight (>400 Da) might limit blood-brain barrier penetration.

Biological Activity

4-Cyano-N-(3-fluorophenyl)piperidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The molecular formula of this compound is . The structure features a piperidine ring substituted with a cyano group and a fluorophenyl moiety, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The presence of the cyano group enhances lipophilicity, potentially increasing membrane permeability and bioavailability. The fluorine atom may influence the electronic properties of the molecule, affecting its binding affinity to targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies suggest that this compound can inhibit cancer cell proliferation. For example, a related study reported IC50 values in the low micromolar range for similar piperidine derivatives against various cancer cell lines .

- Antimicrobial Properties : Preliminary tests have shown that derivatives of piperidine compounds possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 3.12 to 12.5 µg/mL .

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50/MIC Values |

|---|---|---|

| Dihydroquinazolinone Derivative | Anticancer | IC50 = 2.5 µM |

| Pyrrole Benzamide Derivatives | Antibacterial | MIC = 3.12 µg/mL |

| Piperidinyl Urea Derivatives | FAAH Inhibition | IC50 = 1.6 µM |

Case Study: Anticancer Activity

A study conducted on structurally similar compounds demonstrated that compounds with piperidine rings showed significant inhibition of cancer cell lines, with one derivative achieving an IC50 value of 2.5 µM against leukemia cells. This suggests that modifications in the piperidine structure can enhance anticancer properties .

Case Study: Antimicrobial Activity

Another investigation into piperidine derivatives highlighted their effectiveness against Staphylococcus aureus and Escherichia coli, indicating that structural modifications, such as the inclusion of halogens or cyano groups, could improve antimicrobial potency .

Q & A

Q. What are the key synthetic steps and optimization strategies for 4-cyano-N-(3-fluorophenyl)piperidine-1-carboxamide?

The synthesis typically involves three stages:

Piperidine core formation : Cyclization of precursor amines under reflux conditions (e.g., using acetonitrile or THF as solvents).

Cyano group introduction : Nucleophilic substitution or oxidation reactions, often catalyzed by Lewis acids like BF₃·Et₂O .

Carboxamide coupling : Reaction of the piperidine intermediate with 3-fluoroaniline via carbodiimide-mediated coupling (e.g., EDC/HOBt) in dichloromethane .

Optimization : Yield and purity depend on solvent polarity (e.g., DMF for polar intermediates), temperature control (0–25°C for sensitive steps), and catalyst loading (5–10 mol% for Lewis acids) .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

- 1H/13C NMR : Confirms piperidine ring conformation, cyano group position, and aromatic substitution patterns. For example, the 3-fluorophenyl group shows distinct coupling constants (J = 8–10 Hz) in 1H NMR .

- IR Spectroscopy : Identifies carboxamide C=O stretching (~1650 cm⁻¹) and cyano C≡N absorption (~2250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 302.12) .

- X-ray Crystallography : Resolves 3D conformation, particularly the orientation of the fluorophenyl group relative to the piperidine ring .

Q. What are the primary biological targets of piperidine carboxamide derivatives?

This class exhibits activity against:

- Kinases : Inhibition of ATP-binding pockets via hydrogen bonding with the carboxamide group .

- GPCRs : Fluorophenyl and cyano groups enhance hydrophobic interactions with transmembrane domains .

- Enzymes (e.g., proteases) : Piperidine’s rigid structure stabilizes transition-state analogs .

Methodological Note: Target validation requires competitive binding assays (e.g., fluorescence polarization) and enzymatic IC50 profiling .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data in structurally similar analogs?

Contradictions often arise from substituent electronic effects or assay variability. Strategies include:

- Comparative SAR Studies : Systematically vary substituents (e.g., replacing 3-fluorophenyl with 4-fluorophenyl) to isolate electronic vs. steric effects .

- Molecular Dynamics Simulations : Predict binding poses to explain affinity differences (e.g., cyano group’s role in polar interactions) .

- Orthogonal Assays : Validate inhibitory activity using SPR (surface plasmon resonance) and cellular assays (e.g., luciferase reporters) .

Q. What strategies improve solubility and pharmacokinetic (PK) properties without compromising activity?

- Salt Formation : Hydrochloride salts enhance aqueous solubility (e.g., >10 mg/mL in PBS) .

- Prodrug Design : Mask the cyano group as a phosphonate ester for improved membrane permeability .

- Co-solvent Systems : Use cyclodextrins or PEG formulations for in vivo studies .

Note: Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Q. How does the cyano group influence binding affinity and selectivity?

The cyano group:

- Enhances Binding : Acts as a hydrogen bond acceptor with backbone amides (e.g., in kinase ATP pockets) .

- Modulates Selectivity : Reduces off-target effects by introducing steric hindrance in non-target enzymes .

Experimental Approach: Replace –CN with –CF₃ or –NO₂ and compare inhibition constants (Ki) .

Q. What computational methods predict the compound’s interaction with novel targets?

- Docking Simulations (AutoDock Vina) : Screen against kinase or GPCR homology models .

- QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to predict activity .

- Free Energy Perturbation (FEP) : Quantify binding energy contributions of substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.